Florasulam

Catalog No.
S643928
CAS No.
145701-23-1
M.F
C12H8F3N5O3S
M. Wt
359.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Florasulam

CAS Number

145701-23-1

Product Name

Florasulam

IUPAC Name

N-(2,6-difluorophenyl)-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide

Molecular Formula

C12H8F3N5O3S

Molecular Weight

359.29 g/mol

InChI

InChI=1S/C12H8F3N5O3S/c1-23-12-16-5-8(15)10-17-11(18-20(10)12)24(21,22)19-9-6(13)3-2-4-7(9)14/h2-5,19H,1H3

InChI Key

QZXATCCPQKOEIH-UHFFFAOYSA-N

SMILES

COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F

Solubility

In n-heptane 0.019X10-3; xylene 0.227; n-octanol 0.184 (all in g/L solution, 20 °C). In dichloroethane 3.75; methanol 9.81; acetone 123; ethyl acetate 15.9; acetonitrile 72.1( all in g/L solvent, 20 °C)
In water, 0.121 (purified, pH 5.6-5.8); 0.084 (pH 5.0); 6.36 (pH 7.0); 94.2 (pH 9) (all in g/L, 20 °C)

Synonyms

N-(2,6-Difluorophenyl)-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide; Kantor; Primus; Primus SC

Canonical SMILES

COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F

Florasulam is a selective herbicide belonging to the triazolopyrimidine sulfonanilide chemical family. It is primarily used for controlling a wide range of broad-leaved weeds in turf management, including golf courses and residential lawns, without harming grass species. The compound operates by inhibiting the acetolactate synthase enzyme, which is crucial for the synthesis of essential amino acids necessary for plant growth. This mechanism leads to the cessation of weed growth and eventual death, while turf grass remains largely unaffected due to its lower sensitivity to this mode of action .

  • Florasulam inhibits the plant enzyme acetolactate synthase (ALS), which plays a vital role in the biosynthesis of essential branched-chain amino acids (valine, leucine, isoleucine). This inhibition disrupts protein synthesis and ultimately leads to plant growth arrest and death. []
  • Toxicity: Florasulam is classified as having low acute oral, dermal, and inhalation toxicity in mammals. LD50 values for oral and dermal exposure are greater than 5000 mg/kg body weight in rats and mice.
  • Flammability: Not readily flammable.
  • Reactivity: May react with strong oxidizing agents.
  • Environmental impact: While generally considered safe for humans and animals, florasulam can persist in soil and potentially impact non-target plant species.

Florasulam's chemical formula is C₁₂H₈F₃N₅O₃S, and it can be synthesized through a reaction involving 5-methoxy-6-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride and 2,6-difluoroaniline in the presence of a base . The primary reaction involves nucleophilic substitution where the sulfonyl chloride reacts with the aniline derivative to form florasulam.

Florasulam exhibits significant biological activity against various broad-leaved weeds. Its selective nature allows it to target these weeds effectively while preserving desirable grass species. Research has shown that florasulam induces oxidative stress in non-target organisms, such as the freshwater microalga Chlorella vulgaris, leading to growth inhibition and physiological changes. These effects are characterized by increased levels of reactive oxygen species and alterations in amino acid and carbohydrate metabolism .

Florasulam can be synthesized through several methods, with the most common being:

  • Nucleophilic Substitution: The reaction between 5-methoxy-6-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride and 2,6-difluoroaniline.
  • Reflux Conditions: The reaction typically occurs under reflux conditions to ensure complete conversion and yield.

These methods allow for the efficient production of florasulam with high purity levels.

Florasulam is primarily used in:

  • Turf Management: Effective against a variety of broad-leaved weeds while protecting turf grass.
  • Agricultural Practices: Utilized in integrated pest management strategies to control weed populations.
  • Environmental Safety: Its low toxicity profile makes it suitable for use in sensitive ecological areas when applied according to guidelines .

Studies have indicated that florasulam interacts with various biological systems, particularly through its effects on enzyme inhibition and oxidative stress induction. For instance, its application can disrupt metabolic pathways in non-target aquatic organisms like Chlorella vulgaris, affecting their growth and physiological health. This raises concerns about its environmental impact when entering aquatic ecosystems .

Several compounds share structural or functional similarities with florasulam. Here are some notable examples:

Compound NameChemical FamilyMode of ActionUnique Features
ImazapyrImidazolinoneInhibits acetolactate synthaseBroad-spectrum herbicide
SulfentrazoneBenzene sulfonamideInhibits protoporphyrinogen oxidaseEffective against sedge species
TrifloxysulfuronSulfonylureaInhibits acetolactate synthaseHighly selective with low application rates

Florasulam's uniqueness lies in its specific targeting of broad-leaved weeds while maintaining safety for turf grasses, making it particularly valuable in turf management applications .

Color/Form

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

359.02999479 g/mol

Monoisotopic Mass

359.02999479 g/mol

Heavy Atom Count

24

Density

1.53

LogP

log Kow = -1.22 (pH 7.0)

Melting Point

220-221 °C (decomposes); also reported as 193.5-230.5 °C

UNII

00A64ZX8NB

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Florasulam is a selective triazolopyrimidine sulfonanilide post-emergent herbicide. The pesticidal mode of action (MOA) is through inhibition of acetolactate synthase (ALS) in plants. ALS is found in the chloroplast where it catalyses branch chained amino acid biosynthesis. Inhibition of ALS results in inhibition of plant cell division, decreased plant growth, and ultimately, plant death.

Vapor Pressure

1X10-2 mPa /7.501X10-8 mm Hg/ at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

145701-23-1

Absorption Distribution and Excretion

Rapidly absorbed (following oral administration), with about 91% excretion within 24 hr, mainly in the urine, and mainly as unchanged florasulam.
In a dermal penetration study, (14)C-XDE-570 (Florasulam; 98-99% radiochemical purity as applied) was applied to the skin (12 sq cm) of Fischer 344 rats (4 males for each time point at each dose level). Nominal doses were 0.001 or 0.5 mg/sq cm skin. The high dose (EF-1343 commercial formulation) was included to assess exposure to mixer/loaders. The low dose (spray dilution, using an EF-1343 blank as a vehicle) represented a dose that was 2.39-fold more concentrated than the highest anticipated spray concentration for use on field crops, which was necessary in order to provide sufficient analytical sensitivity. The exposure duration was 24 hours, after which one group of 4 males for each dose level was sacrificed. The remaining 2 groups/dose were sacrificed at 48 or 72 hours post-application. Recovery of the applied dose (mass balance) was 100-103%. The majority of the dose was recovered in the skin swab (71-90% of the applied dose). Dermal absorption (based on the sum of residues in urine, feces, cage wash, tissues, residual carcass, and untreated skin) was only 0.13-0.45% of the applied dose and only 10-22% of the applied dose remained in the skin at the application site (considered potentially absorbable). Increasing the dose 200-fold resulted in only approximately 2-fold increase in absorption. Absorption increased 44% at 48 hr and 61% at 72 hr compared to 24 hr in the low dose groups; however, a time-dependent increase in absorption was not evident in the high dose groups. The absorbed dose was almost completely excreted in the urine at the low dose, but was found primarily in the urine, cage wash, and untreated skin at the high dose. The amount of radioactivity at the treatment site increased at 48 hours in the low dose, but did not decrease within 72 hours at either dose, suggesting that the compound in the skin was not readily absorbable. The compound isolated in the treated skin after 72 hours (including the 24 hour exposure period) would be absorbed in negligible amounts. The highest dermal absorption noted was 0.45% of the applied dose. This value is considered appropriate for use in risk assessment, with the appropriate uncertainty factors applied.
(14)C-XDE-570 (Florasulam; 99.3-99.5% radiochemical purity) in a suspension of 0.5% Methocel cellulose ethers was administered to 5 Fischer 344 rats/sex as a single gavage dose at 10 or 500 mg/kg bw. Additionally, 5 rats/sex were treated with 14 daily doses at 10 mg/kg bw/day of non-labeled florasulam followed by a single oral dose of (14)C-florasulam on Day 15. (14)C-Florasulam was uniformly labeled in the aniline ring for each of these test groups. In addition, 5 males were treated with a single gavage dose at 10 mg/kg bw with (14)C-florasulam (labeled at the 9 position in the triazolo-pyrimidine ring). All animals were killed 168 hours after the administration of the radiolabeled dose. Absorption was rapid and extensive. Approximately 90-93% of the dose was absorbed in the 10 mg/kg rats, and 82-86% was absorbed in the 500 mg/kg rats (based on the sum of radioactivity detected in the urine, tissues/carcass, and cage rinse). Peak plasma concentrations (Cmax) were achieved within 0.5-1 hour following dose administration at 10 or 500 mg/kg. Cmax in the plasma did not increase proportionally with dose, possibly indicating a saturation of the absorption and/or excretion mechanisms at the high dose. The apparent volume of distribution was increased at the high dose, possibly indicative of increased tissue binding. Total recoveries at 168 hours post-dose were 95.9-100.2% of the administered dose. Elimination was rapid. The administered dose was mostly eliminated within 12 hours in the urine (>80% of the dose at 10 mg/kg and >60% of the dose at 500 mg/kg). Total radioactivity found in the urine was approximately 90-92% of the dose following single or repeated low-dose treatment, and 81-85% of the dose following treatment at 500 mg/kg. Radioactivity in the feces accounted for another 5-7% at 10 mg/kg and 14-17% at 500 mg/kg. Thus, compared to the low dose, excretion of the high dose was slightly slower, and more of the compound was excreted in the feces. At 24 hours, <0.5% of the dose was found in expired air. By 24 hours post-dose, plasma levels had declined to <0.1ug eq/g plasma in both sexes at 10 mg/kg and <5.0 ug eq/g plasma in both sexes at 500 mg/kg. The highest residue levels were observed in the skin (single dose) and carcass (repeated dose), but the mean recovery of radioactivity in the tissues/carcass at sacrifice was <0.6% of the dose.

Metabolism Metabolites

(14)C-XDE-570 (Florasulam; 99.3-99.5% radiochemical purity) in a suspension of 0.5% Methocel cellulose ethers was administered to 5 Fischer 344 rats/sex as a single gavage dose at 10 or 500 mg/kg bw. Additionally, 5 rats/sex were treated with 14 daily doses at 10 mg/kg bw/day of non-labeled florasulam followed by a single oral dose of (14)C-florasulam on Day 15. (14)C-Florasulam was uniformly labeled in the aniline ring for each of these test groups. In addition, 5 males were treated with a single gavage dose at 10 mg/kg bw with (14)C-florasulam (labeled at the 9 position in the triazolo-pyrimidine ring). All animals were killed 168 hours after the administration of the radiolabeled dose. ... Identified compounds accounted for 87.6-91.6% of the administered dose in each group. In each group, the following compounds were isolated: parent accounted for 77.7-85.0% dose, OH-phenyl- XR-570 (exact position of hydroxyl group not determined) accounted for 3.1-9.0% dose, OH-phenyl-XR-570 sulfate conjugate accounted for 2.8-3.7% dose, and 2 unidentified metabolites accounted for < or = 0.32% dose. In the high dose, more of the parent was isolated in the feces and less in the urine compared to the low dose.

Wikipedia

Florasulam

Use Classification

Agrochemicals -> Pesticides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Florasulam can be prepared by reaction of 5-methoxy-6-fluoro[1,2,4]triazolo[1,5-c]pyrimidine2-sulfonylchloride with 2,6-difluoroaniline in the presence of a base.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies florasulam as unlikely to present an acute hazard in normal use; Main Use: herbicide.

Analytic Laboratory Methods

Adequate enforcement methodology (capillary gas chromatography with mass selective detection (GC/MSD) is available to enforce the tolerance expression.

Stability Shelf Life

Hydrolytically stable for 30 days (pH 5 and 7); DT50 100 days (pH 9) (all 25 °C)

Dates

Modify: 2023-08-15

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